molecular formula C15H19N3O2 B11735010 2-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

2-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B11735010
M. Wt: 273.33 g/mol
InChI Key: NDRIXLNOCGRBJD-UHFFFAOYSA-N
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Description

2-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with benzylamine under specific conditions to introduce the benzoic acid moiety . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C15H19N3O2/c1-3-18-10-13(11(2)17-18)9-16-8-12-6-4-5-7-14(12)15(19)20/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,20)

InChI Key

NDRIXLNOCGRBJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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